Methyl 2-(5-amino-2-methylphenyl)acetate
Overview
Description
Methyl 2-(5-amino-2-methylphenyl)acetate: is an organic compound with the molecular formula C10H13NO2 . It is a derivative of phenylacetic acid where a methyl group and an amino group are attached to the benzene ring. This compound is of interest in various scientific research applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
From 2-Methyl-5-aminophenol: The compound can be synthesized by reacting 2-methyl-5-aminophenol with methyl chloroacetate in the presence of a base such as triethylamine.
From 2-Methyl-5-aminobenzaldehyde: Another method involves the reaction of 2-methyl-5-aminobenzaldehyde with methyl cyanoacetate under acidic conditions.
Industrial Production Methods: Industrial production typically involves optimizing these synthetic routes for large-scale synthesis, ensuring cost-effectiveness and high yield. The choice of reagents and reaction conditions is crucial to achieving the desired purity and efficiency.
Types of Reactions:
Oxidation: this compound can undergo oxidation to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as amines and alcohols can be used in substitution reactions.
Major Products Formed:
Oxidation: this compound can be oxidized to form 2-(5-amino-2-methylphenyl)acetic acid.
Reduction: Reduction can yield 2-(5-amino-2-methylphenyl)ethanol.
Substitution: Substitution reactions can produce various ester derivatives.
Scientific Research Applications
Chemistry: This compound is used as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals. Biology: It serves as a building block in the synthesis of biologically active molecules. Medicine: Methyl 2-(5-amino-2-methylphenyl)acetate is explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects. Industry: It is utilized in the manufacture of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The compound exerts its effects through interactions with molecular targets such as enzymes and receptors. The exact mechanism may vary depending on the specific application, but it generally involves modulation of biochemical pathways .
Comparison with Similar Compounds
Methyl 2-(4-aminophenyl)acetate: Similar structure but with a different position of the amino group.
Methyl 2-(3-aminophenyl)acetate: Another positional isomer with distinct properties.
Uniqueness: Methyl 2-(5-amino-2-methylphenyl)acetate is unique due to its specific arrangement of functional groups, which influences its reactivity and biological activity.
This comprehensive overview highlights the significance of this compound in various scientific and industrial contexts. Its versatility and unique properties make it a valuable compound in research and development.
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Properties
IUPAC Name |
methyl 2-(5-amino-2-methylphenyl)acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-7-3-4-9(11)5-8(7)6-10(12)13-2/h3-5H,6,11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYZKUNVMYMRJSV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N)CC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00675434 | |
Record name | Methyl (5-amino-2-methylphenyl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00675434 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
850449-93-3 | |
Record name | Methyl (5-amino-2-methylphenyl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00675434 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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